molecular formula C79H131N25O21 B12380010 Enavermotide

Enavermotide

Cat. No.: B12380010
M. Wt: 1767.0 g/mol
InChI Key: ZNDDLBOWVYWTNO-AHSGEXSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Enavermotide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Enavermotide has several scientific research applications, including:

Mechanism of Action

Enavermotide exerts its effects through active immunization. It targets specific molecular pathways involved in the immune response, particularly those related to cancer cells. The compound stimulates the immune system to recognize and attack cancer cells, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

Enavermotide is unique in its specific sequence and immunological properties. Similar compounds include other immunological agents used in cancer treatment, such as:

    Ipilimumab: A monoclonal antibody that targets CTLA-4.

    Nivolumab: A monoclonal antibody that targets PD-1.

    Pembrolizumab: A monoclonal antibody that targets PD-1.

These compounds share similar mechanisms of action but differ in their specific targets and sequences .

Properties

Molecular Formula

C79H131N25O21

Molecular Weight

1767.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C79H131N25O21/c1-9-42(7)63(75(121)90-35-61(110)102-64(43(8)10-2)77(123)95-50(22-17-29-88-79(85)86)66(112)93-51(23-25-59(83)108)68(114)98-55(78(124)125)32-45-34-87-39-91-45)104-74(120)58(38-107)100-69(115)52(24-26-60(84)109)94-70(116)53(30-40(3)4)96-67(113)49(21-14-16-28-81)92-72(118)56(36-105)101-71(117)54(31-44-33-89-48-20-12-11-18-46(44)48)97-76(122)62(41(5)6)103-73(119)57(37-106)99-65(111)47(82)19-13-15-27-80/h11-12,18,20,33-34,39-43,47,49-58,62-64,89,105-107H,9-10,13-17,19,21-32,35-38,80-82H2,1-8H3,(H2,83,108)(H2,84,109)(H,87,91)(H,90,121)(H,92,118)(H,93,112)(H,94,116)(H,95,123)(H,96,113)(H,97,122)(H,98,114)(H,99,111)(H,100,115)(H,101,117)(H,102,110)(H,103,119)(H,104,120)(H,124,125)(H4,85,86,88)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1

InChI Key

ZNDDLBOWVYWTNO-AHSGEXSTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

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